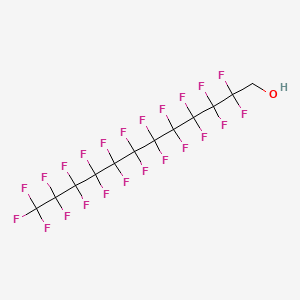

1H,1H-Perfluoro-1-dodecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F23O/c13-2(14,1-36)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h36H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTZQFTXUMCALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23CH2OH, C12H3F23O | |

| Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375107 | |

| Record name | 11:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-65-4 | |

| Record name | 11:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-dodecanol is a fluorinated alcohol characterized by a long perfluoroalkyl chain attached to a hydroxyl-bearing methylene group. This structure imparts unique physicochemical properties, including chemical inertness, hydrophobicity, and lipophobicity, making it a subject of interest in materials science and potentially in the development of specialized pharmaceuticals and drug delivery systems. This technical guide provides a comprehensive overview of the known properties of this compound, outlines general experimental protocols for its characterization, and presents logical workflows for its analysis.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its highly fluorinated chain dictates its physical properties, leading to a high melting point and boiling point for its molecular weight.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Synonyms | 1H,1H-perfluorododecan-1-ol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-1-dodecanol, tricosafluoroundecylmethanol |

| CAS Number | 423-65-4 |

| Molecular Formula | C₁₂H₃F₂₃O[2] |

| Molecular Weight | 600.12 g/mol [2] |

| InChI Key | SHTZQFTXUMCALC-UHFFFAOYSA-N[2] |

| Purity | Typically available in 90% or 96% purity[2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White crystalline solid/powder[1] |

| Melting Point | 110 °C |

| Boiling Point | 224 °C at 740 Torr |

| Solubility | Insoluble in water |

Safety and Toxicological Information

This compound is classified as an irritant and requires careful handling.[3] Based on available safety data, it may cause an allergic skin reaction and serious eye irritation.

Table 3: Hazard Information for this compound

| Hazard Statement | Description |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Avoid ingestion and inhalation.[1]

-

Handle in a well-ventilated place.[1]

It is important to distinguish this compound from the structurally similar but distinct compound 1H,1H,2H,2H-Perfluoro-1-dodecanol (CAS No. 865-86-1), for which more extensive toxicological data is available.[4][5][6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard analytical methods for fluorinated alcohols can be applied.

Purity Determination by Gas Chromatography (GC)

-

Objective: To determine the purity of a sample of this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as ethyl acetate.

-

GC Conditions:

-

Column: A low- to mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show a triplet for the -CH₂- group adjacent to the hydroxyl group and a triplet of triplets for the -CH₂- group adjacent to the perfluoroalkyl chain.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum to characterize the signals from the perfluoroalkyl chain.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all carbon environments in the molecule.

-

Molecular Weight Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: Mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the same conditions as for purity analysis can be used. For LC-MS, a suitable mobile phase and column (e.g., C18) must be chosen.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak or a characteristic fragment corresponding to the expected molecular weight.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or interaction of this compound with signaling pathways. The biological properties of its non-fluorinated analog, 1-dodecanol, have been studied, particularly its antibacterial activity. However, the high degree of fluorination in this compound is expected to significantly alter its biological properties. Further research is required to elucidate any potential biological effects.

Visualizations

Caption: Chemical Structure of this compound.

Caption: General workflow for the characterization of a fluorinated alcohol.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. hpc-standards.com [hpc-standards.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 1H,1H,2H,2H-Perfluoro-1-dodecanol, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1H,1H-Perfluoro-1-dodecanol, a fluorotelomer alcohol of significant interest in various scientific and industrial applications. This document details its chemical identity, physicochemical properties, and the primary routes of its synthesis, including generalized experimental protocols.

Chemical Structure and Identification

This compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a long-chain alcohol characterized by a perfluorinated undecyl chain attached to a hydroxyl group via a methylene spacer. This structure imparts unique properties, including high thermal and chemical stability, as well as surface-active characteristics.

Chemical Formula: C₁₂H₃F₂₃O

Molecular Structure: F₃C-(CF₂)₁₀-CH₂-OH

Synonyms:

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tricosafluoro-1-dodecanol[1][2]

-

1H,1H-Perfluoro-1-lauryl alcohol[3]

-

Tricosafluoroundecylmethanol[2]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some data, particularly for related fluorotelomer alcohols, is included for comparative purposes.

| Property | Value | Reference |

| Molecular Weight | 600.12 g/mol | [1] |

| CAS Number | 423-65-4 | [1][3] |

| Appearance | White solid | |

| Melting Point | 110 °C | [1][3] |

| Boiling Point | 224 °C at 740 Torr | [1][3] |

| Purity | 96% | [1] |

For more detailed analytical data, spectral information including ¹H NMR, IR, and mass spectrometry for similar fluorotelomer alcohols can be found in chemical databases such as ChemicalBook.[4]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through telomerization, a process involving the radical-initiated reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (a monomer). Two main pathways are commonly employed.

Synthesis via Telomerization of Tetrafluoroethylene with Methanol

This method involves the direct reaction of tetrafluoroethylene (TFE) with methanol. The reaction is initiated by a radical initiator and results in a mixture of fluorotelomer alcohols with varying perfluoroalkyl chain lengths of the general formula H(CF₂CF₂)nCH₂OH.

Generalized Experimental Protocol:

-

Reactor Setup: A high-pressure autoclave reactor is charged with methanol and a suitable radical initiator (e.g., a peroxide).[5]

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove oxygen which can inhibit the radical polymerization.[5]

-

TFE Introduction: Tetrafluoroethylene is introduced into the reactor. The molar ratio of TFE to methanol is a critical parameter for controlling the chain length of the resulting fluorotelomer alcohols.[5]

-

Reaction Conditions: The reactor is heated to the desired temperature and the reaction is allowed to proceed under controlled pressure with constant stirring.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The resulting mixture of fluorotelomer alcohols is then subjected to fractional distillation to separate the different homologues. The fraction corresponding to this compound (n=6 for the H(CF₂CF₂)nCH₂OH structure) is collected.

Logical Relationship of Telomerization Control

Caption: Control of fluorotelomer alcohol chain length during telomerization.

Multi-Step Synthesis via Perfluoroalkyl Iodide Intermediate

This synthetic route offers greater control over the final product's chain length and involves three main stages.[6]

Stage 1: Telomerization to form Perfluorodecyl Iodide

In this step, a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides. The desired perfluorodecyl iodide (C₁₀F₂₁I) is then isolated.

Stage 2: Ethylene Addition

The purified perfluorodecyl iodide is then reacted with ethylene in a free-radical addition reaction. This inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding 1H,1H,2H,2H-perfluorododecyl iodide (C₁₀F₂₁CH₂CH₂I).

Stage 3: Hydrolysis to this compound

The final step involves the hydrolysis of the iodo-intermediate to the corresponding alcohol. This is typically achieved by reaction with a hydrolyzing agent, such as oleum followed by quenching with water.

Generalized Experimental Workflow

Caption: Multi-step synthesis of this compound.

Purification and Characterization

The purification of this compound, particularly from the direct telomerization of TFE with methanol, relies heavily on fractional distillation. Due to the close boiling points of the long-chain homologues, high-efficiency distillation columns are required.

Characterization of the final product is typically performed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl group.

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For researchers engaged in the synthesis of this and related compounds, careful control of reaction parameters and rigorous purification and characterization are paramount to obtaining a product of high purity.

References

- 1. This compound | 423-65-4 [sigmaaldrich.com]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 1H,1H-Perfluoro-1-dodecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1H,1H-Perfluoro-1-dodecanol. Given the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, alongside detailed experimental protocols for its determination. The unique chemical structure of this compound, which includes a lengthy, highly fluorinated chain and a terminal hydroxyl group, results in distinct solubility behaviors that are critical for its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃F₂₃O | [1][2][3] |

| Molecular Weight | 600.12 g/mol | [1][3] |

| CAS Number | 423-65-4 | [1][2][3] |

| Appearance | White Solid/Powder | [4] |

| Melting Point | 110-113 °C | [1][5] |

| Boiling Point | 224 °C (at 740 Torr) | [1][2] |

Solubility Data

The table below summarizes the available qualitative solubility information. It is important to note the conflicting data regarding its solubility in water. While one supplier suggests solubility, the general understanding of long-chain fluorinated alcohols would indicate otherwise.[5] This underscores the necessity for experimental verification.

| Solvent | Data Type | Value | Reference |

| Water | Qualitative | Insoluble | |

| Water | Qualitative | Soluble | [5] |

| Chloroform | Qualitative | Soluble | |

| Methanol | Qualitative | Soluble |

*Data for the related compound 1H,1H,2H,2H-Perfluoro-1-decanol suggests solubility in these solvents, which may indicate a similar behavior for this compound.

Experimental Protocol for Solubility Determination

To address the gap in available data, researchers can experimentally determine the solubility of this compound using the established shake-flask method, which is a widely accepted technique for measuring thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, LC-MS)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). The exact time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

-

For more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units of g/L, mg/L, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, tech. 90% | Fisher Scientific [fishersci.ca]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 1H,1H,2H,2H-Perfluoro-1-dodecanol, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]

An In-depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-dodecanol, a fluorinated alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in pharmaceutical and biomedical research. All quantitative data is presented in a clear, tabular format for ease of comparison. Detailed experimental methodologies are provided for key synthetic processes, and a logical workflow for its synthesis is visualized using a DOT graph.

Introduction

This compound is a long-chain fluorinated alcohol characterized by a perfluorinated carbon chain, which imparts unique properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity. These characteristics make it and similar perfluorinated compounds valuable in a variety of applications, including as surfactants, in coatings, and increasingly, in the biomedical and pharmaceutical fields. The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties and intermolecular interactions, leading to behaviors that are distinct from their non-fluorinated hydrocarbon analogs.

For drug development professionals, the interest in perfluorinated compounds like this compound lies in their potential to enhance the efficacy and delivery of therapeutic agents. The unique properties of these molecules can be leveraged to improve drug stability, solubility, and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding the behavior of the compound in various experimental and physiological conditions.

| Property | Value |

| CAS Number | 423-65-4 |

| Molecular Formula | C₁₂H₃F₂₃O |

| Molecular Weight | 600.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 110-113 °C |

| Boiling Point | 224 °C @ 740 Torr |

| Solubility | Insoluble in water. Soluble in some organic solvents. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process known as telomerization. This process involves the reaction of a telogen (a molecule that provides the end groups of the polymer chain) with a taxogen (a monomer). A general experimental protocol for the synthesis of fluorotelomer alcohols is outlined below.

General Experimental Protocol for Telomerization

Materials:

-

Perfluoroalkyl iodide (e.g., perfluorodecyl iodide)

-

Ethylene

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Oleum (fuming sulfuric acid)

-

Deionized water

-

Organic solvent (e.g., a fluorinated solvent)

-

Standard laboratory glassware and equipment for reactions under pressure and inert atmosphere.

Methodology:

-

Telomerization Reaction: The perfluoroalkyl iodide is reacted with ethylene in the presence of a radical initiator. This reaction is typically carried out in a high-pressure reactor under an inert atmosphere. The reaction mixture is heated to initiate the radical chain reaction, leading to the formation of a longer-chain perfluoroalkylethyl iodide.

-

Purification of the Intermediate: The resulting perfluoroalkylethyl iodide is purified from the reaction mixture, often by distillation under reduced pressure, to remove unreacted starting materials and byproducts.

-

Hydrolysis to the Alcohol: The purified perfluoroalkylethyl iodide is then hydrolyzed to the corresponding alcohol. This is commonly achieved by reacting the iodide with oleum, followed by quenching with water. The acidic conditions facilitate the conversion of the iodide to the alcohol.

-

Final Purification: The crude this compound is then purified to the desired level of purity. This can be achieved through recrystallization from an appropriate solvent or by sublimation.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via telomerization.

Caption: Logical workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique properties of perfluorinated compounds, including this compound, have garnered significant interest in the pharmaceutical and biomedical fields. While direct therapeutic applications of this specific molecule are not widely documented, it serves as a valuable building block and model compound for various research and development activities.

Drug Delivery Systems

Perfluorinated compounds are being explored for their potential in advanced drug delivery systems. Their hydrophobic and lipophobic nature can be utilized to create stable emulsions and nanoparticles for encapsulating and delivering therapeutic agents.[1] These fluorinated carriers can protect drugs from degradation, control their release profile, and potentially target specific tissues. The inertness of the perfluorocarbon chain can also minimize non-specific interactions with biological components, potentially reducing side effects.[1]

Biological Activity of Fluorinated Molecules

The introduction of fluorine atoms into a molecule can significantly alter its biological activity.[2] Fluorination can affect a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2] Therefore, fluorinated alcohols and their derivatives are of interest in medicinal chemistry for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Research in this area is ongoing, with studies exploring the impact of fluorination on the efficacy of various drug candidates.[3][4]

Signaling Pathway Modulation (Hypothetical)

While no specific signaling pathways have been definitively shown to be directly modulated by this compound, the interaction of small molecules with cellular signaling is a cornerstone of drug discovery. A hypothetical signaling pathway diagram is presented below to illustrate how a novel fluorinated compound could be investigated for its effects on a generic cellular signaling cascade, a common approach in early-stage drug development.

Caption: Hypothetical signaling pathway for investigating a novel fluorinated compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fluorinated alcohol with a unique set of physicochemical properties that make it a compound of interest for researchers in various scientific disciplines, particularly in drug development. Its synthesis via telomerization provides a versatile route to this and other fluorinated molecules. While direct therapeutic applications are still under exploration, its utility as a building block for novel materials and therapeutics, especially in the context of advanced drug delivery systems and the modulation of biological activity, is an active area of research. This guide provides a foundational understanding of this compound to support further investigation and innovation in the field.

References

Spectroscopic Profile of 1H,1H-Perfluoro-1-dodecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1H,1H-Perfluoro-1-dodecanol, also known by its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol. The information presented herein is essential for the characterization and analysis of this fluorinated alcohol in research and development settings.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the methylene groups adjacent to the hydroxyl group and the perfluorinated chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Triplet of triplets | 2H | -CH₂-OH |

| ~ 2.0 - 2.5 | Multiplet | 2H | -CF₂-CH₂- |

| Variable | Broad singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for the two carbon atoms of the ethyl group, with the carbon attached to the hydroxyl group appearing more downfield. The numerous carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling, and their chemical shifts will be in the highly deshielded region typical for fluorinated carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | -CH₂-OH |

| ~ 30 - 35 (with C-F coupling) | -CF₂-CH₂- |

| ~ 105 - 125 (complex multiplets) | -(CF₂)₁₀-CF₃ |

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a key tool for the characterization of fluorinated compounds, offering a wide chemical shift range and high sensitivity. For this compound, distinct signals are expected for the CF₃ group and the different CF₂ groups along the chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -81 | CF₃- |

| ~ -122 to -124 | -(CF₂)₈- |

| ~ -126 | -CF₂-CH₂- |

| ~ -114 | -CF₂-CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions corresponding to the O-H and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1470 - 1430 | Weak to Medium | C-H bend (scissoring) |

| 1250 - 1050 | Very Strong | C-F stretch |

| 1150 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically acquired via Electron Ionization (EI), may show a weak or absent molecular ion peak due to the lability of the alcohol and the long fluorinated chain. The fragmentation pattern is characterized by the loss of small neutral molecules and cleavage of the carbon-carbon bonds.

| m/z | Interpretation |

| 600 | [M]⁺ (Molecular Ion) - Often weak or not observed |

| 582 | [M - H₂O]⁺ |

| 69 | [CF₃]⁺ |

| 119 | [C₂F₅]⁺ |

| n x 50 + 19 | [(CF₂)nF]⁺ series |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Sample Preparation

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). Due to the fluorinated chain, solubility should be tested.

-

Internal Standard : Add a small amount of an appropriate internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃, or a fluorinated standard like trifluorotoluene for ¹⁹F NMR if external referencing is not used).

-

Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Shimming : After inserting the sample into the spectrometer, perform shimming of the magnetic field to achieve optimal resolution.

FTIR-ATR Spectroscopy

Given the potentially viscous or solid nature of this compound at room temperature, Attenuated Total Reflectance (ATR) is a suitable technique.

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application : Place a small amount of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing : The obtained spectrum should be baseline corrected and the background spectrum subtracted.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is around 1 mg/mL.

-

GC Conditions :

-

Injector : Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250 °C.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program : Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : A wide mass range to capture both low and high mass fragments (e.g., m/z 30-700).

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 280 °C.

-

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Navigating the Thermal Landscape of 1H,1H-Perfluoro-1-dodecanol: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1H,1H-Perfluoro-1-dodecanol. As a member of the fluorotelomer alcohol (FTOH) family, this compound finds application in various industrial and research settings, making a thorough understanding of its behavior under thermal stress a critical aspect of its safe handling, application, and disposal. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on long-chain FTOHs to provide a robust framework for understanding its thermal properties.

Thermal Stability Profile

The thermal stability of FTOHs is a key determinant of their suitability for high-temperature applications and their fate in thermal waste treatment processes. The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA), which monitors the mass of a sample as a function of temperature.

General Observations for Long-Chain Fluorotelomer Alcohols

Studies on various FTOHs indicate a general trend of increasing thermal stability with the length of the perfluoroalkyl chain.[1] This suggests that this compound, with its C12 perfluorinated chain, is expected to be one of the more thermally stable compounds in its class.

Quantitative Thermal Decomposition Data (Representative for Long-Chain FTOHs)

Due to the absence of specific TGA data for this compound, the following table summarizes representative thermal decomposition data for long-chain FTOHs based on available literature. These values should be considered as indicative for this compound.

| Parameter | Typical Value Range for Long-Chain FTOHs | Remarks |

| Onset of Decomposition (Tonset) | 200 - 300 °C | The temperature at which significant mass loss begins. This can be influenced by the purity of the sample and the experimental atmosphere. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The temperature at which the rate of mass loss is highest, as determined from the peak of the derivative thermogravimetric (DTG) curve. |

| Primary Decomposition Mechanism | Dehydration and Dehydrofluorination | Initial decomposition at lower temperatures is often characterized by the elimination of water (H₂O) and hydrogen fluoride (HF).[1] |

| Secondary Decomposition Mechanism | C-C Bond Cleavage and Fragmentation | At higher temperatures, the perfluorinated chain undergoes fragmentation, leading to the formation of a variety of smaller perfluorinated and polyfluorinated compounds.[1] |

Thermal Decomposition Products

The thermal decomposition of this compound is expected to yield a complex mixture of smaller fluorinated compounds. The exact composition of these products is highly dependent on the decomposition temperature and the presence of other substances.

Expected Decomposition Products of Long-Chain FTOHs

Based on studies of similar compounds, the following table lists the potential thermal decomposition products of this compound.

| Product Class | Specific Examples | Formation Pathway |

| Perfluoroalkenes | Perfluoroundecene | Elimination of HF from the parent molecule. |

| Perfluorinated Carboxylic Acids (PFCAs) | Perfluoroundecanoic Acid (PFUnA), Perfluorodecanoic Acid (PFDA) | Oxidation and rearrangement reactions during decomposition. |

| Shorter-chain FTOHs | e.g., 1H,1H-Perfluoro-1-decanol | Fragmentation of the C-C backbone. |

| Hydrogen Fluoride (HF) | HF | Elimination reaction from the alcohol head group and adjacent fluorinated carbons. |

| Carbonyl Fluoride (COF₂) | COF₂ | Further decomposition of smaller fragments at high temperatures. |

Experimental Protocols

Accurate determination of thermal stability and decomposition products relies on standardized experimental procedures. The following sections detail the methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 20-50 mL/min to create a non-oxidative atmosphere.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

-

Heating Program:

-

Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal decomposition products of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer, which is directly coupled to the GC inlet.

-

Rapidly heat the sample to a predetermined decomposition temperature (e.g., 400 °C, 500 °C, or 600 °C) in an inert atmosphere (Helium).

-

-

Gas Chromatography (GC) Separation:

-

The volatile pyrolysis products are swept by the carrier gas (Helium) into the GC column.

-

Separate the individual components based on their boiling points and interactions with the GC column stationary phase using a suitable temperature program (e.g., start at 40 °C, ramp to 300 °C).

-

-

Mass Spectrometry (MS) Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionize the components (typically by electron ionization).

-

Separate the resulting ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Visualizing Experimental and Logical Relationships

To further clarify the processes involved in the analysis and decomposition of this compound, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

References

In-Depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, synthesis, and analysis of 1H,1H-Perfluoro-1-dodecanol (CAS RN 423-65-4). This information is critical for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this compound's characteristics for its application.

Commercial Availability and Purity

This compound is available from several commercial suppliers, primarily in technical grades. The purity of these commercial products can vary, and it is crucial for researchers to be aware of the specified purity levels and potential impurities.

Table 1: Commercial Sources and Purity of this compound

| Supplier | Product Name/Synonym | CAS Number | Reported Purity |

| Sigma-Aldrich | This compound | 423-65-4 | 96% |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, tech. | 423-65-4 | 90% |

| Matrix Scientific | This compound | 423-65-4 | Not specified |

It is important to note that a structurally related but distinct compound, 1H,1H,2H,2H-Perfluoro-1-dodecanol (CAS RN 865-86-1), is also commercially available, often at a higher purity of around 97%. Researchers should carefully verify the CAS number and chemical structure to ensure they are ordering the correct compound for their application.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a multi-step process involving telomerization. This process builds the perfluorinated carbon chain.

A general, illustrative synthesis pathway is outlined below. While specific industrial protocols are proprietary, this representation captures the key chemical transformations.

Figure 1: Generalized synthesis pathway for this compound via telomerization.

Illustrative Experimental Protocol for Telomerization

The following is a generalized protocol for the telomerization step, which is foundational to the synthesis. Specific conditions will vary to optimize the yield of the desired chain length.

-

Reactor Setup: A high-pressure stainless-steel autoclave is charged with a perfluoroalkyl iodide (the "telogen," e.g., perfluoroethyl iodide).

-

Initiator: A free-radical initiator (e.g., a peroxide) is added to the reactor.

-

Monomer Addition: The reactor is sealed, purged with an inert gas, and then pressurized with tetrafluoroethylene (TFE), the "taxogen."

-

Reaction: The mixture is heated to initiate the radical chain reaction, leading to the formation of a mixture of perfluoroalkyl iodides with varying chain lengths.

-

Purification: The desired perfluorodecyl iodide is separated from the mixture by fractional distillation.

The subsequent conversion of the perfluorodecyl iodide to the corresponding alcohol can be achieved through various methods, such as reaction with methanol in the presence of a base.

Purification of this compound

Commercially available this compound, especially technical grade material, may require further purification for sensitive applications. The choice of purification method depends on the nature of the impurities and the scale of the operation.

Table 2: Purification Methodologies

| Method | Principle | Applicability |

| Recrystallization | Difference in solubility of the compound and impurities in a suitable solvent at different temperatures. | Effective for removing small amounts of impurities from a solid product. |

| Fractional Vacuum Distillation | Separation based on differences in boiling points of the components under reduced pressure. | Suitable for separating volatile impurities and for larger scale purification. |

| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through. | Highly effective for removing a wide range of impurities, including those with similar boiling points. |

Detailed Experimental Protocols for Purification

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 3.1.1: Recrystallization

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3.1.2: Fractional Vacuum Distillation

-

Apparatus: Assemble a fractional distillation apparatus equipped for vacuum operation.

-

Distillation: Place the crude material in the distillation flask and apply a vacuum. Gradually heat the flask to distill the compound.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of this compound and to identify any potential impurities. A combination of chromatographic and spectroscopic techniques is typically employed.

Figure 2: A typical analytical workflow for the comprehensive assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.

Protocol 4.1.1: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate).

-

Injection: Inject an aliquot of the solution into the GC-MS system.

-

GC Separation: Use a capillary column suitable for the analysis of fluorinated compounds (e.g., a mid-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all components.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.

-

Data Analysis: The purity is determined by the relative peak area of the main component in the total ion chromatogram. Impurities can be tentatively identified by comparing their mass spectra to library databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation and can also be used for quantitative purity assessment. ¹H, ¹⁹F, and ¹³C NMR are all informative.

Expected ¹H NMR Signals: The most characteristic signal in the ¹H NMR spectrum of this compound is the methylene group adjacent to the hydroxyl group (-CH₂OH), which appears as a triplet.

Expected ¹⁹F NMR Signals: The ¹⁹F NMR spectrum will show a series of complex multiplets corresponding to the different CF₂ groups in the perfluoroalkyl chain.

Potential Impurities

The impurity profile of commercially available this compound can be influenced by the synthetic route and subsequent purification steps.

Table 3: Potential Impurities and Their Sources

| Impurity Class | Potential Source |

| Homologous Fluorotelomer Alcohols | Incomplete separation during the fractional distillation of the telomer mixture. |

| Unreacted Starting Materials | Incomplete reaction during the hydroxylation step. |

| Solvents | Residual solvents from the synthesis and purification processes. |

| Perfluorooctanoic Acid (PFOA) and its Homologs | Potential byproducts of the telomerization process and subsequent degradation of other fluorinated species. |

It is important for researchers to be aware of these potential impurities, as they may interfere with experimental results or have biological activity. For applications in drug development, rigorous testing for such impurities is essential.

synonyms for 1H,1H-Perfluoro-1-dodecanol in scientific literature

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-dodecanol, a fluorinated alcohol of interest to researchers, scientists, and professionals in drug development and materials science. This document collates known synonyms, physicochemical properties, and details its application in scientific research, highlighting the current landscape of available data.

Chemical Synonyms and Identifiers

A variety of synonyms and identifiers for this compound are used across scientific literature and chemical databases. A consolidated list is provided below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tricosafluorododecan-1-ol |

| CAS Number | 423-65-4 |

| Molecular Formula | C12H3F23O |

| Synonyms | 1H,1H-Perfluorododecan-1-ol, 1H,1H-Perfluorododecanol, Tricosafluoroundecylmethanol, 1H,1H-Tricosafluoro-1-dodecanol, 1H,1H-Perfluoro-1-lauryl alcohol, 11:1 Fluorotelomer alcohol |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various safety data sheets and chemical databases.

| Property | Value |

| Appearance | White to almost white solid, crystal, or powder[1][2] |

| Molecular Weight | 600.12 g/mol [1][2] |

| Melting Point | 110-119 °C[1][2][3] |

| Boiling Point | 224 °C at 740 mmHg[1][2][3] |

| Density (Predicted) | 1.714 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 12.89 ± 0.10[3] |

Applications in Scientific Research and Experimental Protocols

While extensive studies on the biological effects of this compound are limited, it has been utilized as a key reagent in materials science and analytical chemistry. The following sections detail its application as cited in the literature.

This compound has been used as an initiator in the ring-opening polymerization of D,L-lactide to synthesize fluorinated polylactide (PLA) polymers. These polymers are of interest for creating nanocapsules for biomedical applications, such as ultrasound contrast agents.[4][5]

Experimental Protocol for Synthesis of PLA-C11F23: [4]

-

Materials: D,L-lactide, this compound, stannous octoate, toluene.

-

Apparatus: A 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Procedure:

-

D,L-lactide (10.4 mmol, 1.5 g) and this compound (0.075 mmol) are added to the Schlenk tube under an argon flow.

-

The tube is sealed with a rubber septum.

-

A solution of stannous octoate (0.05 mmol, 20 mg) dissolved in 2 mL of dried toluene is added via the septum.

-

The tube is purged with argon for 30 minutes.

-

The polymerization reaction is allowed to proceed.

-

The resulting polymer is purified by precipitation.

-

The workflow for this synthesis is illustrated in the diagram below.

This fluorinated alcohol has also been used as a starting material for the formation of fluorinated nanodiamonds (FNDs) through Flash Joule Heating (FJH). FJH is a technique that uses a rapid discharge of electricity to heat a material to a high temperature, inducing a phase change. In this context, this compound serves as a fluorine source for the resulting nanodiamonds.

In the field of analytical chemistry, this compound (referred to as PFDD) has been utilized to generate a negatively charged proton-bound dimer reagent ion (m/z 1199) via negative nano-electrospray ionization (nESI).[6] This high m/z reagent is employed in ion parking experiments within a digital 3D quadrupole ion trap, which is a technique used in tandem mass spectrometry.[6]

Signaling Pathways and Biological Activity

Conclusion

This compound is a well-characterized compound in terms of its chemical identity and basic physical properties. Its utility has been demonstrated in specialized areas of materials science and analytical chemistry. However, there is a clear deficit of research into its biological activity and toxicological profile. For researchers and professionals in drug development, this presents both a challenge, due to the lack of safety data, and an opportunity for novel research to elucidate the potential biological implications of this and related fluorinated compounds.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 423-65-4 | CAS DataBase [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-Frequency Ion Parking in a Digital 3D Quadrupole Ion Trap - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Fluorinated Alcohols in Materials Science: A Technical Guide

Abstract

Fluorinated alcohols, a unique class of organofluorine compounds, are pivotal in the advancement of modern materials science. Their distinct physicochemical properties—stemming from the high electronegativity and small size of the fluorine atom—impart exceptional characteristics to a wide array of materials. These properties include enhanced thermal stability, chemical inertness, hydrophobicity, and low surface energy. This technical guide provides an in-depth exploration of the applications of fluorinated alcohols in the synthesis and modification of polymers, coatings, electronics, and biomedical materials. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, properties, and potential of these remarkable compounds. This document details experimental protocols for key synthetic and analytical techniques and presents quantitative data in accessible formats to facilitate research and development.

Introduction: The Unique Attributes of Fluorinated Alcohols

The substitution of hydrogen with fluorine atoms in an alcohol molecule dramatically alters its physical and chemical properties. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, contributes to the high thermal and chemical stability of fluorinated compounds.[1] Furthermore, the low polarizability of the C-F bond results in weak intermolecular interactions, leading to properties such as low surface energy, hydrophobicity, and oleophobicity.

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are not only valuable as solvents and reagents in organic synthesis but also as key building blocks for a new generation of high-performance materials.[2][3] Their ability to act as strong hydrogen-bond donors while exhibiting low nucleophilicity makes them powerful promoters for various chemical reactions.[4][5] This guide will delve into the practical applications of these properties in diverse areas of materials science.

Physicochemical Properties of Common Fluorinated Alcohols

The selection of an appropriate fluorinated alcohol for a specific application is dictated by its unique set of physicochemical properties. A summary of the key properties for several commercially significant fluorinated alcohols is presented in Table 1. This data is crucial for designing synthetic routes and predicting the behavior of materials incorporating these compounds.

| Fluorinated Alcohol | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | pKa | Dielectric Constant |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 100.04 | 74 | 1.383 | 12.4 | 8.55 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 168.04 | 59 | 1.596 | 9.3 | 16.7 |

| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | 236.03 | 45-46 | 1.570 | 5.4 | - |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | CF₃(CF₂)₇CH₂CH₂OH | 464.13 | 201.3 | - | - | - |

| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | H(CF₂)₄CH₂OH | 232.06 | 141-142 | 1.666 | - | - |

Table 1: Physicochemical Properties of Selected Fluorinated Alcohols. [1][6][7][8][9][10][11][12]

Applications in Polymer Science and Engineering

Fluorinated alcohols are instrumental in the synthesis of a wide range of fluoropolymers with tailored properties. They can be incorporated as monomers, initiators, or solvents to control the polymer architecture and performance characteristics.

Synthesis of Fluorinated Polymers

Fluorinated alcohols are key precursors for synthesizing various fluorinated monomers, such as acrylates, methacrylates, and vinyl ethers. These monomers can then be polymerized to create polymers with low surface energy, high thermal stability, and excellent chemical resistance.

Fluorinated acrylates and methacrylates are synthesized by the esterification of acrylic acid or methacrylic acid with a fluorinated alcohol.[13][14][15] These monomers are then polymerized, often via free-radical polymerization, to yield polymers used in coatings, adhesives, and optical materials.

Fluorinated polyurethanes (FPUs) are synthesized by the polyaddition reaction of a diisocyanate with a fluorinated diol or by using a fluorinated alcohol as a chain extender.[16] The incorporation of fluorinated segments enhances the hydrophobicity, chemical resistance, and thermal stability of the polyurethane.[16]

Performance Characteristics of Fluoropolymers

The incorporation of fluorinated alcohols into polymer structures leads to materials with exceptional performance characteristics. A comparative overview of the mechanical and thermal properties of various fluoropolymers is provided in Table 2.

| Fluoropolymer | Tensile Strength (psi) | Elongation at Break (%) | Flexural Modulus (kpsi) | Continuous Service Temperature (°F) | Water Contact Angle (°) |

| PTFE | 3,500 | 300 | 100 | 500 | 110 |

| FEP | 4,350 | 313 | 95 | 400 | 115 |

| PFA | 3,600 | 300 | 85 | 500 | 115 |

| ETFE | 6,700 | 300 | 170 | 300 | 96 |

| PVDF | 6,000 | 65 | 195 | 261 | 84-90 |

| ECTFE | 4,500 | 255 | 245 | 300 | - |

Table 2: Mechanical and Thermal Properties of Selected Fluoropolymers. [15][16][17][18]

Surface Modification and Advanced Coatings

The low surface energy of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. Fluorinated alcohols and their derivatives, particularly fluoroalkylsilanes (FAS), are widely used for surface modification.

Hydrophobic and Oleophobic Surfaces

Treatment of surfaces with fluorinated compounds significantly reduces their wettability. This is quantified by the contact angle of a liquid droplet on the surface; higher contact angles indicate greater repellency. Surfaces treated with fluorinated materials can exhibit water contact angles exceeding 150°, classifying them as superhydrophobic.[19]

Anti-fouling and Self-cleaning Coatings

The low surface energy and anti-adhesive properties of fluorinated coatings prevent the attachment of dirt, microorganisms, and other contaminants. This leads to self-cleaning surfaces where water droplets can easily roll off, carrying away dirt particles. These coatings find applications in architecture, marine vessels, and medical devices.

Role in Electronics and Optoelectronics

Fluorinated materials are playing an increasingly important role in the electronics and optoelectronics industries due to their unique electrical and optical properties.

Low Dielectric Constant Materials

The low polarizability of the C-F bond results in materials with low dielectric constants (low-k). Fluorinated polymers are therefore used as insulating layers in microelectronic devices to reduce signal delay and power consumption. Fluorinated epoxy resins, synthesized using fluorinated precursors, are particularly promising for these applications.[7][20]

Organic Electrochemical Transistors (OECTs)

Fluorinated alcohols are used as solvents in the fabrication of organic electrochemical transistors (OECTs), which are key components in bioelectronic devices. The choice of solvent can significantly influence the morphology and performance of the organic semiconductor film. The use of fluorinated alcohols has been shown to enhance the performance and stability of n-type OECTs.[21][22][23]

Biomedical Applications and Drug Delivery

The biocompatibility, biostability, and unique interfacial properties of fluorinated materials have led to their exploration in a wide range of biomedical applications.

Biocompatible Coatings and Implants

Fluoropolymers such as PTFE are well-known for their excellent biocompatibility and are used in medical implants, catheters, and surgical sutures. Fluorinated coatings can be applied to medical devices to reduce friction, prevent biofouling, and improve their overall performance.

Drug Delivery Systems

Fluorinated polymers can self-assemble into nanoparticles, micelles, and vesicles that can encapsulate and deliver therapeutic agents.[24][25][26] The hydrophobic and lipophobic nature of the fluorinated segments can enhance the stability of these drug carriers and control the release of the encapsulated drug. The use of fluorinated lipids in nanoparticles has been shown to enhance the delivery efficiency of mRNA.[27]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of materials incorporating fluorinated alcohols.

Synthesis of a Fluorinated Acrylate Monomer

Objective: To synthesize 1H,1H,2H,2H-perfluorooctyl acrylate from 1H,1H,2H,2H-perfluorooctan-1-ol and acryloyl chloride.

Materials:

-

1H,1H,2H,2H-perfluorooctan-1-ol

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine to the solution with stirring.

-

Add acryloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by adding deionized water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Surface Modification of a Silicon Wafer with a Fluoroalkylsilane

Objective: To create a hydrophobic surface on a silicon wafer using a fluoroalkylsilane (FAS).

Materials:

-

Silicon wafer

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Fluoroalkylsilane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane)

-

Anhydrous toluene

-

Isopropanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Clean the silicon wafer by sonicating in acetone and then isopropanol.

-

Rinse the wafer with deionized water and dry with nitrogen gas.

-

Immerse the wafer in freshly prepared piranha solution for 15 minutes to hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafer thoroughly with deionized water and dry with nitrogen gas.

-

In a glove box or under an inert atmosphere, prepare a dilute solution (e.g., 1 mM) of the fluoroalkylsilane in anhydrous toluene.

-

Immerse the cleaned, hydroxylated wafer in the silane solution for 1-2 hours at room temperature.

-

Remove the wafer and rinse with fresh anhydrous toluene, followed by isopropanol, to remove any unbound silane.

-

Dry the wafer with nitrogen gas.

-

Cure the wafer in an oven at 110-120°C for 30-60 minutes to form a stable siloxane network.

Contact Angle Measurement

Objective: To measure the static water contact angle on a modified surface.

Equipment:

-

Contact angle goniometer with a high-resolution camera and analysis software.

-

Microsyringe for dispensing droplets.

-

High-purity deionized water.

Procedure:

-

Place the surface-modified substrate on the sample stage of the goniometer.

-

Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the goniometer's software to analyze the image and determine the contact angle by fitting the droplet profile to a mathematical model.

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[1][13][28][29]

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide a clear and concise way to represent complex processes and relationships in materials science.

Figure 1: Workflow for the synthesis of a fluorinated acrylate monomer.

Figure 2: Experimental workflow for surface modification of a silicon wafer.

References

- 1. ossila.com [ossila.com]

- 2. youtube.com [youtube.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Fluoropolymer Coating Market Analysis - US, China, India, Germany, UK - Size and Forecast 2024-2028 [technavio.com]

- 5. youtube.com [youtube.com]

- 6. emerald.com [emerald.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Thermo-Responsive and Cross-Linked Fluorinated Nanoparticles via RAFT-Mediated Aqueous Polymerization in Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. chemistry-chemists.com [chemistry-chemists.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 13. keylinktech.com [keylinktech.com]

- 14. dropletlab.com [dropletlab.com]

- 15. curbellplastics.com [curbellplastics.com]

- 16. Fluoropolymer Spec Chart [interplastinc.com]

- 17. reli-a-pak.com [reli-a-pak.com]

- 18. liningcoating.com [liningcoating.com]

- 19. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. mordorintelligence.com [mordorintelligence.com]

- 23. peptide.com [peptide.com]

- 24. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of fluorinated biodegradable cationic nanoparticles for imaging and gene delivery [politesi.polimi.it]

- 26. researchgate.net [researchgate.net]

- 27. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measuring method of contact angle, contact angle measurement, interface tension measurement, Theory of contact angle, contact angle meter, contact angle goniometers measuring method-KINO Scientific Instrument Inc. [surface-tension.org]

- 29. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1H,1H-Perfluoro-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-dodecanol is a fluorinated alcohol used in the creation of low-energy, hydrophobic, and oleophobic surfaces. Its unique properties stem from the high electronegativity of fluorine atoms, which creates a dense, stable, and low-energy perfluorinated chain. When applied to a substrate, these molecules can form a self-assembled monolayer (SAM), dramatically reducing the surface energy and rendering the material highly repellent to both water and oils.[1][2]

These characteristics are highly valuable in a multitude of applications within research and drug development, including the fabrication of microfluidic devices, the development of anti-fouling coatings for biosensors and medical implants, and the manufacturing of specialized labware to prevent non-specific binding of proteins and other biomolecules.[1][3] This document provides detailed protocols for the preparation and characterization of hydrophobic surfaces using this compound.

Principle of Action: Formation of a Self-Assembled Monolayer (SAM)

The creation of a hydrophobic surface using this compound relies on the formation of a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., glass, silicon wafers). The hydroxyl group (-OH) at one end of the molecule covalently bonds to the substrate surface, while the long perfluoroalkyl chain orients itself away from the surface. This dense, ordered layer of fluorinated chains presents an extremely low surface energy interface, which is responsible for the observed hydrophobicity and oleophobicity.[3]

Figure 1: Logical relationship of chemical properties leading to a hydrophobic surface.

Quantitative Data Summary

Direct, publicly available data for surfaces treated exclusively with this compound is limited. The data presented below is based on structurally similar long-chain perfluoroalkylsilanes and provides a strong indication of the expected surface properties.[2][3]

Table 1: Typical Contact Angle Measurements This table summarizes the expected water and oil contact angles on a silicon substrate before and after modification. The contact angle is a measure of the wettability of a surface.[4]

| Surface Type | Modifying Agent | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) |

| Unmodified Silicon/Glass | N/A | ~30° - 50° | < 10° |

| Modified Silicon/Glass | Similar Fluorinated Agents | > 110° [5] | > 70° (estimated) [1] |

Table 2: Surface Free Energy Surface free energy is a measure of the excess energy at the surface of a material. A lower value indicates greater repellency.

| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |

| Unmodified Silicon Wafer | ~40 - 60 | N/A |

| Modified Silicon Wafer | < 20 | 1H,1H,2H,2H-perfluorooctyltrichlorosilane [3] |

Table 3: Self-Assembled Monolayer (SAM) Properties The thickness of the formed monolayer can be measured to confirm successful deposition.

| Parameter | Typical Value | Measurement Technique | Reference Compound(s) |

| SAM Thickness | 1 - 3 nm | Ellipsometry | 1H,1H,2H,2H-trichloroperfluoroctylsilane[3] |

Experimental Protocols

Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)

A pristine and fully hydroxylated surface is critical for the formation of a dense and stable SAM.[3] The following are standard procedures for cleaning silicon-based substrates like glass or silicon wafers.

1.1. Piranha Solution Cleaning (Use with extreme caution in a certified fume hood)

-

Preparation: In a glass container, slowly and carefully add hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio. Warning: This reaction is highly exothermic and explosive if mixed improperly. Always add peroxide to acid.

-

Immersion: Immerse the substrates in the freshly prepared Piranha solution for 10-15 minutes.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of deionized (DI) water.

-

Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

1.2. RCA-1 Cleaning (Safer Alternative)

-

Preparation: Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.[3]

-

Immersion: Heat the solution to 75-80 °C and immerse the substrates for 10-15 minutes.[3]

-

Rinsing: Thoroughly rinse the substrates with DI water.[3]

-

Drying: Dry the substrates with a stream of nitrogen.

Protocol 2: Solution-Phase Deposition

This protocol describes the formation of a SAM by immersing the cleaned substrate in a solution containing this compound.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a high-purity anhydrous solvent (e.g., hexane or toluene).[2][3] The use of an anhydrous solvent is critical to prevent premature polymerization in the solution.

-

Immersion: Place the cleaned, dried, and hydroxylated substrates into the coating solution within a sealed container. To minimize exposure to ambient moisture, perform this step under an inert atmosphere (e.g., inside a glovebox or a desiccator flushed with nitrogen).[3]

-

Reaction: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal duration may vary depending on the desired monolayer density.[3]

-